![molecular formula C29H41N9O10 B3182190 Argifin CAS No. 243975-37-3](/img/structure/B3182190.png)
Argifin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Argifin has been explored through both total synthesis and solid-phase peptide synthesis (SPPS) . The total synthesis approach involves constructing the entire molecule step by step, while SPPS allows for efficient assembly of peptide fragments. Researchers have successfully synthesized Argifin using these methods, enabling further investigations and analog development .
Molecular Structure Analysis
The 3D structure of Argifin, particularly in complex with chitinase B from Serratia marcescens (SmChiB), has been resolved through X-ray analysis . Understanding its precise structure is crucial for elucidating its binding interactions with chitinases and other relevant proteins .
Applications De Recherche Scientifique
Chitinase Inhibition and Drug Design
Argifin, a 17-membered pentapeptide, is primarily recognized for its ability to inhibit chitinase. This property has been pivotal in developing new structures for chitinase inhibition, significantly contributing to drug design and discovery. A study by Sugawara et al. (2015) highlights the creation of a 14-membered macrolide scaffold, derived from argifin's structural component, which exhibits around 200-fold more potent chitinase inhibition than argifin itself. This advancement not only offers innovative insights into drug design but also promises a class of chitinase inhibitors with novel skeletons (Sugawara et al., 2015).
Structural Elucidation and Synthesis
The structure of argifin was first described by Shiomi et al. (2000) as a water-soluble cyclic pentapeptide. The synthesis of argifin and its derivatives has been a significant focus, with Hirose et al. (2011) developing a solution-phase total synthesis method, which achieved a 44% overall yield for 16 linear steps. Such synthesis methods are crucial for producing argifin and its analogues for further research and potential applications (Shiomi et al., 2000), (Hirose et al., 2011).
Potential in Fungicides, Insecticides, and Anti-asthma Medications
Gouda et al. (2009) explored the potential of argifin-derivatives in the development of fungicides, insecticides, and anti-asthma medications. By employing molecular design and testing these derivatives against chitinase B from Serratia marcescens, they identified a derivative with 28-fold more inhibition than argifin itself, suggesting promising avenues in these areas (Gouda et al., 2009).
Natural Product Discovery and Chemotherapeutic Potential
The discovery of argifin as a natural product and its chemotherapeutic potential have been extensively studied. Dixon et al. (2005) synthesized argifin and confirmed its role as a nanomolar inhibitor of chitinase B1, while also providing the first high-resolution X-ray structure of the synthesized material in complex with an enzyme, identical to that obtained for the natural product. This research underscores argifin's potential in chemotherapy (Dixon et al., 2005).
Propriétés
IUPAC Name |
(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHXSDKGLPPGO-HTDHLNIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N9O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332297 | |
Record name | Argifin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Argifin | |
CAS RN |
243975-37-3 | |
Record name | Argifin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Argifin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.